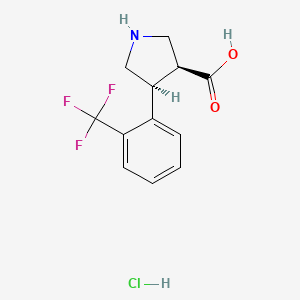
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves a substitution reaction where a trifluoromethylphenyl group is introduced to the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrolidine ring or phenyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Receptor Binding: May be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: Lacks the trifluoromethyl group.
(3S,4S)-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Hydrochloride Salt: Enhances solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C12H13ClF3NO2 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
(3S,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9-;/m1./s1 |
InChI Key |
YSYNBLMPHGKCFM-VTLYIQCISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)
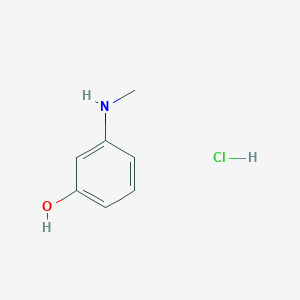


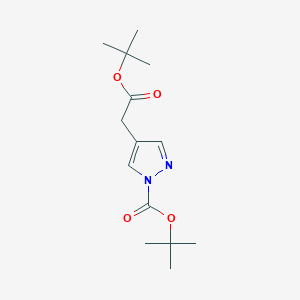
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)
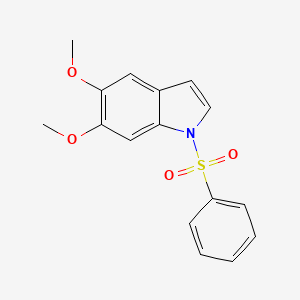
![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)
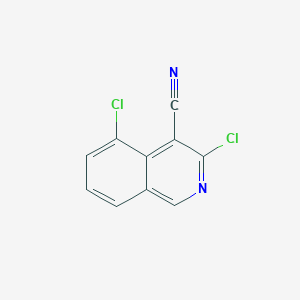
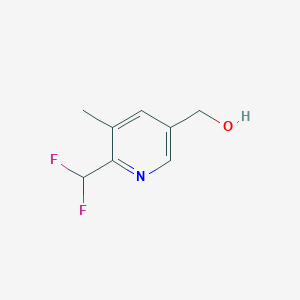
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
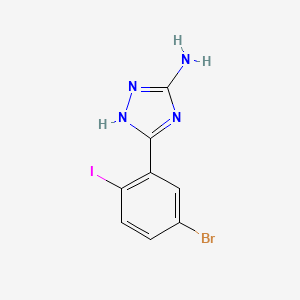
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
